N'-苯甲磺酰肼

描述

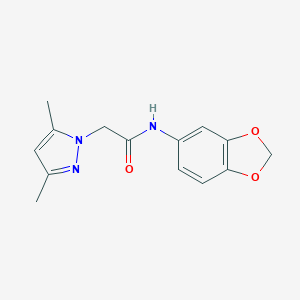

“N’-phenylmethanesulfonohydrazide” is a chemical compound with the molecular formula C7H10N2O2S . It has a molecular weight of 186.23 . The compound is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .

Physical and Chemical Properties Analysis

“N’-phenylmethanesulfonohydrazide” is a solid compound . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .科学研究应用

NTE 抑制和神经病变促进:苯甲磺酰氟 (PMSF) 是一种相关化合物,它增强了暴露于导致迟发性多发性神经病变的有机磷酸盐的母鸡的神经病变反应。它还抑制神经病变靶酯酶 (NTE),这是有机磷酸盐诱导的迟发性多发性神经病变的靶点 (Osman, Moretto, & Lotti, 1996)。

环丙烷的不对称合成:在一项探索铑 N-(芳基磺酰基)脯氨酸酯催化的乙烯基重氮甲烷分解的研究中,发现 N'-苯甲磺酰肼衍生物可用于功能化环丙烷的对映选择性合成 (Davies et al., 1996)。

苯甲磺酰胺衍生物的合成:一项研究证明了苯基-N-(2,2,2-三氯乙亚基)甲磺酰胺(一种相关化合物)在各种有机化合物的烷基化中的高反应性 (Aizina, Levkovskaya, & Rozentsveig, 2012)。

大环螯合物的磺甲基化:涉及 N'-苯甲磺酰肼衍生物的磺甲基化过程已被研究其在合成多氮杂环化合物的单乙酸酯和二乙酸酯、膦酸酯和膦酸酯衍生物中的应用 (van Westrenen & Sherry, 1992)。

蛋白质解折叠和热力学分析:苯甲磺酰胰凝乳蛋白酶(一种衍生物)已被研究用于评估解折叠自由能变化,表明其在理解蛋白质动力学和稳定性方面很有用 (Bolen & Santoro, 1988)。

催化不对称还原胺化:苯肼(一种相关化合物)被认为是还原胺化的理想氮源,有助于手性胺的合成 (Chang, Liu, Huang, & Zhang, 2013)。

与缩酮亚胺的环加成反应:N-亚磺酰磺酰胺(包括 N'-苯甲磺酰肼的衍生物)已用于与缩酮亚胺的环加成反应中,形成各种化合物 (Minami, Takimoto, & Agawa, 1975)。

N-酰化试剂的开发:对源自 N'-苯甲磺酰肼的 N-酰基-N-(2,3,4,5,6-五氟苯基)甲磺酰胺的研究证明了它们作为具有良好化学选择性的 N-酰化试剂的应用 (Kondo, Sekimoto, Nakao, & Murakami, 2000)。

安全和危害

作用机制

Target of Action

N’-phenylmethanesulfonohydrazide (PMSH) primarily targets the meso-diaminopimelate (meso-DAP) biosynthesis pathway . This pathway is crucial for the synthesis of peptidoglycan, a major component of the bacterial cell wall, particularly in Gram-negative bacteria .

Mode of Action

PMSH acts as an inhibitor of the meso-DAP biosynthesis pathway . Specifically, it inhibits the enzyme dihydrodipicolinate synthase (DHDPS) , which is involved in the early steps of the pathway . This inhibition disrupts the production of meso-DAP, thereby affecting the synthesis of peptidoglycan and ultimately compromising the structural integrity of the bacterial cell wall .

Biochemical Pathways

The inhibition of the meso-DAP biosynthesis pathway by PMSH has significant downstream effects. As meso-DAP is a key component of the cross-linking peptide in peptidoglycan, its absence leads to a weakened cell wall, making the bacteria more susceptible to environmental stresses . This can lead to cell lysis and death .

Pharmacokinetics

The compound’s effectiveness against multi-drug resistant acinetobacter baumannii strains suggests it may have favorable bioavailability .

Result of Action

The action of PMSH leads to significant molecular and cellular effects. By inhibiting the meso-DAP biosynthesis pathway, PMSH prevents the formation of a robust peptidoglycan layer, leading to a weakened bacterial cell wall . This results in increased susceptibility to environmental stresses and potential cell death . Furthermore, PMSH has been shown to prevent biofilm formation and disrupt established biofilms in A. baumannii .

属性

IUPAC Name |

N'-phenylmethanesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)9-8-7-5-3-2-4-6-7/h2-6,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPFSVMPYHXOFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

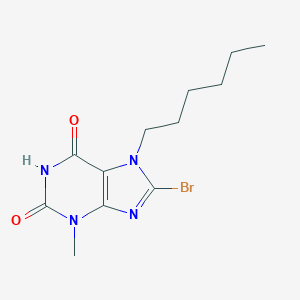

![N'-[4-(diethylamino)-2-hydroxybenzylidene]isonicotinohydrazide](/img/structure/B512537.png)

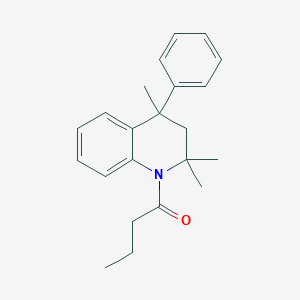

![5-butyryl-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B512597.png)

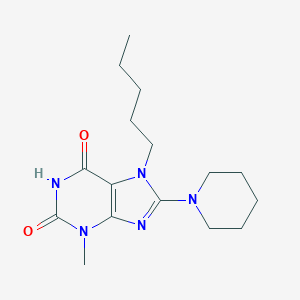

![4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512599.png)

![1-[(4-methoxy-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512603.png)